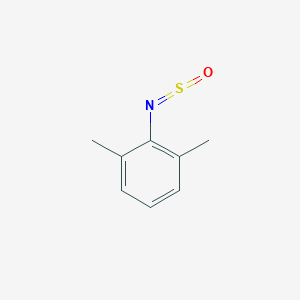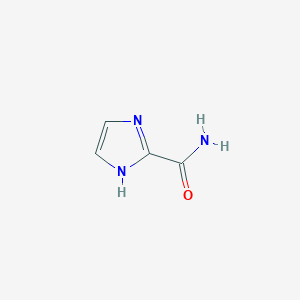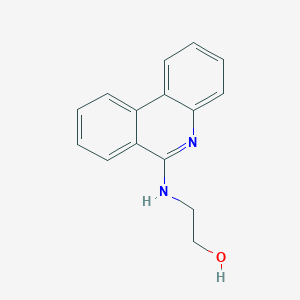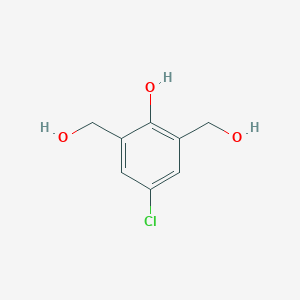
4-氯-2,6-双(羟甲基)苯酚
描述
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2,6-bis(hydroxymethyl)phenol involves various chemical reactions, often resulting in complex structures with metal complexes. For instance, the treatment of a related compound, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, with titanium precursors in different solvents and temperatures, leads to the formation of dinuclear and tetranuclear complexes with distinct properties . Similarly, the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols involves the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride with arylaldehydes, which upon oxidation, yield stable phenoxyl radicals and crystalline oxidation products . These examples demonstrate the versatility of synthetic methods in generating a variety of compounds from a common phenolic precursor.
Molecular Structure Analysis
The molecular structure of compounds derived from 4-Chloro-2,6-bis(hydroxymethyl)phenol is characterized by X-ray diffraction and theoretical studies. For example, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol reveals a planar benzene ring system with specific dihedral angles between the pyrazole rings, indicating a trans arrangement . The molecular structure is further supported by density functional theory, which provides optimized geometrical parameters and vibrational frequencies consistent with experimental data.
Chemical Reactions Analysis
The chemical reactivity of 4-Chloro-2,6-bis(hydroxymethyl)phenol derivatives is highlighted by their ability to form stable metal complexes and undergo oxidation reactions. The reaction of a related compound with iron in the presence of sodium hydroxide yields a tetra-anionic dinuclear iron complex, while a change in solvent leads to a decanuclear complex with a core of hydrous ferric oxide . Additionally, the oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide produces phenoxyl radicals and crystalline oxidation products, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Chloro-2,6-bis(hydroxymethyl)phenol are influenced by their molecular structure and the presence of metal complexes. The luminescent properties of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol have been investigated, indicating potential applications in materials science . The coordination of ligands to metal ions, as seen in the synthesis of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, affects the UV-Vis spectra and suggests a tridentate binding mode . These properties, along with the thermal stability and magnetic susceptibilities of the metal complexes, provide insight into the behavior of these compounds under various conditions .
科学研究应用
氢键组装
2,6-双(羟甲基)苯酚的衍生物,包括4-氯-2,6-双(羟甲基)苯酚等变体,展示出有趣的氢键网络。这些网络导致类似片状结构,并可能包括弱的片间π-π相互作用,有助于其独特的化学性质 (Masci & Thuéry, 2002)。
聚合物化学中的交联
4-氯-2,6-双(羟甲基)苯酚用于交联磺化聚(醚醚酮)(SPEEK),用于生产质子交换膜(PEM)。这些膜表现出受控膨胀、良好的离子导电性和改善的机械性能,使其在各种工业应用中相关 (Hande et al., 2008)。
有机化合物的合成
4-氯-2,6-双(羟甲基)苯酚参与合成化合物,如5-甲基-2-羟基异苯甲醛,展示了这种苯酚衍生物在有机合成中的多功能性 (Xian Yu-jian, 2008)。
防腐蚀和双膦酸的合成
该化合物用于无溶剂和催化剂的双膦酸合成。这些化合物对钢铁腐蚀具有显著的抑制效率,使其在材料科学和工程中具有价值 (Ouksel et al., 2020)。
分析化学应用
4-氯-2,6-双(羟甲基)苯酚在荧光和比色分析中作为受体,特别用于检测各种介质中的氟离子。其敏感性和选择性使其成为分析化学中的重要工具 (Tavallali et al., 2014)。
化学中的络合物形成
该化合物与铁离子等离子形成络合物,显示出显著的吸收特性。这种络合物在分光光度法和电位法中具有潜在应用 (Abbaspour et al., 2004)。
未来方向
属性
IUPAC Name |
4-chloro-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMITUYZIACKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066149 | |
| Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(hydroxymethyl)phenol | |
CAS RN |
17026-49-2 | |
| Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17026-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-m-xylene-2,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960CWM3IE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

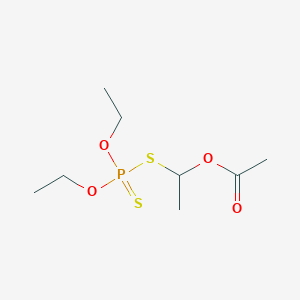
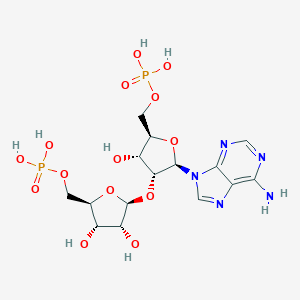

![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
